Potassium trimethylsilanolate

説明

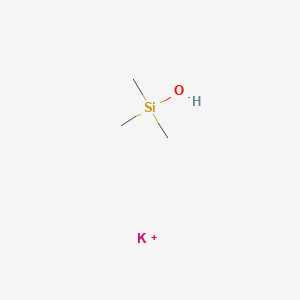

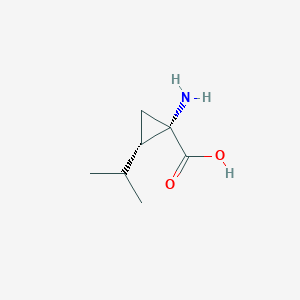

Potassium trimethylsilanolate is a chemical compound with the molecular formula C3H9KOSi . It appears as a white to off-white crystalline powder .

Synthesis Analysis

The synthesis of Potassium trimethylsilanolate involves the reaction of trimethylsilanol and potassium hydroxide . The reaction is carried out in a 200 mL 3-necked flask equipped with a reflux condenser, under a nitrogen atmosphere . The silyl compound and metal hydroxide are added to an aprotic polar solvent, and the mixture is heated for 4 hours .Molecular Structure Analysis

The linear formula of Potassium trimethylsilanolate is (CH3)3SiOK . It has a molecular weight of 128.29 .Chemical Reactions Analysis

Potassium trimethylsilanolate can be used as a reagent in various chemical reactions. It can be used in the hydrolysis of nitriles to primary amides, conversion of esters to carboxylic acids, and dialkyl phosphonates to their monoalkyl phosphonates . It can also be used in the synthesis of E-alkenes, and nitrocefin .Physical And Chemical Properties Analysis

Potassium trimethylsilanolate is a solid at 20°C . It has a density of 0.91 g/mL at 25°C . It is insoluble in water and has a melting point around 135-138°C .科学的研究の応用

Hydrolysis of Nitriles to Primary Amides

Potassium trimethylsilanolate is used as a reagent in the hydrolysis of nitriles to primary amides . This reaction is significant in the synthesis of various organic compounds, as primary amides serve as key intermediates in the production of a wide range of chemicals, including pharmaceuticals and polymers.

Conversion of Esters to Carboxylic Acids

This compound acts as a powerful reagent for converting esters into carboxylic acids . The process typically involves mild reaction conditions and yields high to quantitative results. This application is particularly important in the field of organic synthesis where carboxylic acids are foundational for creating more complex molecules.

Synthesis of E-Alkenes

Potassium trimethylsilanolate is instrumental in the synthesis of E-alkenes . Alkenes are fundamental in chemical manufacturing and are used to produce polymers, alcohols, and other important industrial chemicals.

Dialkyl Phosphonates to Monoalkyl Phosphonates

The compound is also used in the conversion of dialkyl phosphonates to monoalkyl phosphonates . This reaction is crucial in the development of flame retardants, lubricants, and anti-corrosion agents.

Nitrocefin Synthesis

In the pharmaceutical industry, potassium trimethylsilanolate is utilized in the synthesis of nitrocefin . Nitrocefin is an antibiotic substrate used for detecting beta-lactamase enzymes, which confer antibiotic resistance to bacteria.

Coupling Promoter in Cross-Coupling Reactions

Lastly, it serves as a coupling promoter in cross-coupling reactions of aliphatic alkynylsilanols with aryl iodides . This application is significant in the field of medicinal chemistry, where cross-coupling reactions are a cornerstone for constructing complex molecules, such as active pharmaceutical ingredients.

Safety And Hazards

Potassium trimethylsilanolate is highly flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer . It should be stored under inert gas in a well-ventilated place .

Relevant Papers One paper discusses the use of Potassium trimethylsilanolate in enabling rapid, homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters . Another paper mentions its use in the cleavage of 1,3-oxazolidin-2- and 5-ones, and its application to the synthesis of ®-salmeterol .

特性

IUPAC Name |

potassium;trimethyl(oxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9OSi.K/c1-5(2,3)4;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKJNHPKYFYCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9KOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1066-40-6 (Parent) | |

| Record name | Silanol, 1,1,1-trimethyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9065106 | |

| Record name | Potassium trimethylsilanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Silanol, 1,1,1-trimethyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium trimethylsilanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium trimethylsilanolate | |

CAS RN |

10519-96-7 | |

| Record name | Silanol, 1,1,1-trimethyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium trimethylsilanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trimethylsilanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)